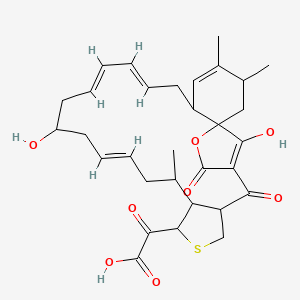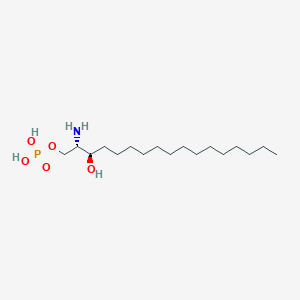
Lysine-emtansine
Vue d'ensemble
Description
Lysine-emtansine, also known as trastuzumab-emtansine, is an antibody-drug conjugate that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent mertansine. This compound is primarily used in the treatment of HER2-positive metastatic breast cancer. The conjugate targets cancer cells by binding to the HER2 receptor, delivering the cytotoxic agent directly to the tumor cells, thereby minimizing damage to healthy cells .
Mécanisme D'action
Target of Action
Lysine-emtansine, also known as trastuzumab emtansine (T-DM1), is an antibody-drug conjugate that primarily targets the human epidermal growth factor receptor-2 (HER2) . HER2 is overexpressed in approximately 15 to 20% of primary human breast cancers . The overexpression of HER2 leads to marked overexpression of the HER2 protein on the cell surface and constitutive activation of HER2 signaling .
Mode of Action
The compound consists of the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent . Once bound, the T-DM1/HER2-receptor complex is internalized via endocytosis . T-DM1 is then degraded inside the tumor to release DM1 . DM1 binds to microtubules and inhibits their polymerization, causing cell-cycle arrest and cell death .
Biochemical Pathways
The cytotoxic effect of T-DM1 likely varies depending on the intracellular concentration of DM1 accumulated in cancer cells . High intracellular levels result in rapid apoptosis, somewhat lower levels in impaired cellular trafficking and mitotic catastrophe, while the lowest levels lead to poor response to T-DM1 .
Result of Action
The result of T-DM1’s action is the selective delivery of DM1 to the HER2-positive tumor cell combined with trastuzumab’s activation of antibody-dependent cell-mediated cytotoxicity and inhibition of HER2-mediated signal transduction . This leads to the death of the cancer cell .
Action Environment
The effect of T-DM1 may be impaired by inefficient internalization or enhanced recycling of the HER2-T-DM1 complex in cancer cells, or impaired lysosomal degradation of trastuzumab or intracellular trafficking of HER2 . The effect of T-DM1 may also be compromised by multidrug resistance proteins that pump DM1 out of cancer cells . These factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Lysine-emtansine interacts with various enzymes, proteins, and other biomolecules. The first step in the lysine catabolic pathway is the formation of saccharopine and then 2-aminoadipic acid, processes that are mitochondrial . The catabolism of 2-aminoadipic acid proceeds via decarboxylation to a series of CoA esters ending in acetyl-CoA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have antitumor activity in trastuzumab- and lapatinib-refractory experimental models . It also influences cell function by causing mitotic arrest and cell death .
Molecular Mechanism
The mechanism of action of this compound involves both the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-Lysine-emtansine complex in lysosomes . The cytotoxic effect of this compound likely varies depending on the intracellular concentration of DM1 accumulated in cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates changes in its effects in laboratory settings. For instance, it has been shown to have a consistent pharmacokinetics profile and minimal systemic exposure to free DM1, with no evidence of DM1 accumulation following repeated this compound doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. ADCs, such as this compound, have demonstrated convincing antitumor effect in both animal models and patients .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, lysine methylation significantly impacts glucose and lipid metabolism by modifying key enzymes and proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, acetylation at K510 disrupts the interaction between this compound and Transportin-1, resulting in the mislocalization of this compound in the cytoplasm and formation of stress granule-like inclusions .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are of significant interest. For instance, acetylation and acetylation-mimicking mutations in this compound strongly reduce membrane binding affinity, attenuate membrane remodeling in vitro, and alter subcellular localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of lysine-emtansine involves a multi-step process:
Conjugation of Trastuzumab to Mertansine: The antibody trastuzumab is first linked to a non-reducible thioether linker, N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). .
Reaction Conditions: The conjugation reactions are typically carried out under mild conditions to preserve the integrity of the antibody.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale fermentation: Production of the monoclonal antibody trastuzumab through recombinant DNA technology.
Purification: The antibody is purified using chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Lysine-emtansine undergoes several types of chemical reactions:
Conjugation Reactions: The primary reaction is the conjugation of the antibody to the cytotoxic agent through the lysine residues.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of the cytotoxic agent.
Common Reagents and Conditions:
Reagents: N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC), mertansine, and trastuzumab.
Conditions: Aqueous buffers at physiological pH, often with catalysts to facilitate the conjugation.
Major Products: The major product of these reactions is the antibody-drug conjugate this compound, with minor products including unconjugated antibody and free cytotoxic agent .
Applications De Recherche Scientifique
Lysine-emtansine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Medicine: Extensively used in clinical research for the treatment of HER2-positive metastatic breast cancer.
Industry: Applied in the development of new biotherapeutics and drug delivery systems.
Comparaison Avec Des Composés Similaires
Lysine-emtansine is unique among antibody-drug conjugates due to its specific combination of trastuzumab and mertansine. Similar compounds include:
Brentuximab vedotin: An antibody-drug conjugate targeting CD30, used in the treatment of Hodgkin lymphoma.
Inotuzumab ozogamicin: Targets CD22 and is used in the treatment of acute lymphoblastic leukemia.
Gemtuzumab ozogamicin: Targets CD33 and is used in the treatment of acute myeloid leukemia.
This compound stands out due to its specific targeting of HER2-positive cancer cells and its effectiveness in treating metastatic breast cancer .
Propriétés
IUPAC Name |
(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZDBDIKWWPEN-YCPOLOASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H75ClN6O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281816-04-3 | |
| Record name | Lysine-emtansine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYSINE-EMTANSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








